molecular formula C21H21N5O5S2 B4552223 3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide

3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B4552223
M. Wt: 487.6 g/mol
InChI Key: PISHDBGBWQYZCB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C21H21N5O5S2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 487.09841113 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optimization for Metabolic Stability

Research indicates the importance of structure-metabolism relationships in identifying and optimizing sulfonamide derivatives for better pharmacokinetic properties. For example, the identification of a selective endothelin A antagonist with favorable pharmacokinetic properties highlighted the critical role of minimizing oxidative biotransformation through structural modifications, demonstrating how small molecular changes can significantly impact the drug's disposition and efficacy (Humphreys et al., 2003).

Tautomeric Behavior and Spectroscopic Study

The tautomeric behavior of sulfonamide derivatives, as studied through infrared and nuclear magnetic resonance spectroscopic methods, is crucial for understanding their pharmaceutical and biological activities. Such studies help in elucidating the molecular conformation or tautomeric forms directly related to their activity, providing a foundation for designing compounds with desired biological properties (Erturk et al., 2016).

Synthesis and Biological Evaluation

The synthesis of new heterocycles based on sulfonamide derivatives has been explored for antimicrobial activities. For instance, novel heterocycles incorporating the sulfonamide group have shown promising results against various microbial strains, underscoring the potential of these compounds in developing new antibacterial agents (El‐Emary et al., 2002).

Molecular Docking and DFT Calculations

Studies involving molecular docking and density functional theory (DFT) calculations of benzenesulfonamide derivatives have contributed to understanding their interaction with biological targets, such as enzymes. These insights are crucial for the rational design of inhibitors with enhanced specificity and potency, facilitating the development of novel therapeutic agents (Fahim & Shalaby, 2019).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrazole-based sulfonamide derivatives underscore the diverse biological applications of sulfonamide compounds. These activities highlight the potential of such derivatives in addressing various health issues, including infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).

Properties

IUPAC Name

3,5-dimethyl-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-1-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S2/c1-14-13-20(23-31-14)25-32(27,28)19-11-9-17(10-12-19)24-33(29,30)21-15(2)22-26(16(21)3)18-7-5-4-6-8-18/h4-13,24H,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISHDBGBWQYZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(N(N=C3C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
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3,5-dimethyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-1-phenyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.